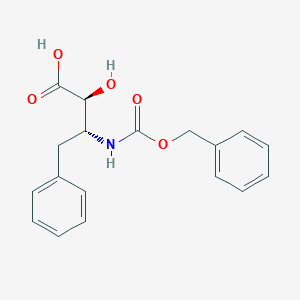

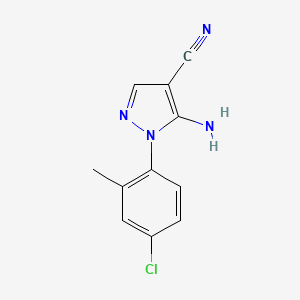

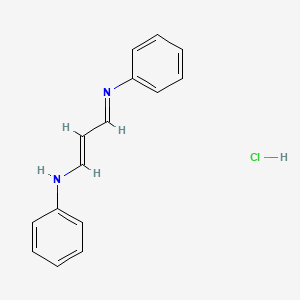

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

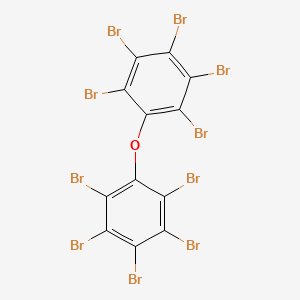

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a type of medication that suppresses the activity of the JAK family of enzymes, which play a crucial role in the immune system. CP-690,550 is a small molecule inhibitor of JAK3, which is involved in the development and function of immune cells. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives of 5-Amino-1H-pyrazole-4-carbonitrile compounds have been extensively studied to understand their intermolecular interactions, which are crucial for their application in material science and pharmaceutical research. For example, Fathima et al. (2014) examined the crystal structure of a closely related compound, revealing that the pyrazole ring's substitution patterns significantly influence the molecular packing and stability through N-H…N and C-H…Cl hydrogen bonds Fathima, M. I. Khazi, I. M. Khazi, & N. Begum, 2014.

Anti-inflammatory Activities

El-Dean et al. (2016) explored the chemical synthesis of new pyrazolo[3,4-d]pyrimidines starting from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, leading to compounds with significant anti-inflammatory activities. This research demonstrates the compound's potential in developing new pharmacological agents El-Dean, A., Shawkat A. Abdel-Mohsen, Y. Elossaily, & Istabrak I. Hussein, 2016.

Corrosion Inhibition

A study by Abdel Hameed et al. (2020) on heterocyclic derivatives, including 5-Amino-1H-pyrazole-4-carbonitrile, investigated their corrosion inhibition properties on C-steel surfaces in acidic environments. Their findings suggest these compounds could serve as effective corrosion inhibitors, offering potential applications in material protection and engineering Abdel Hameed, R. A., A. Al-Bagawi, H. Shehata, A. H. Shamroukh, & M. Abdallah, 2020.

Enhancement of Spectral Properties

The interaction of 5-Amino-1H-pyrazole-4-carbonitrile derivatives with fullerenes to enhance spectral properties was investigated, highlighting its potential in developing new materials with improved electronic and spectral characteristics. This research opens avenues for the compound's application in electronics and photonics Biointerface Research in Applied Chemistry, 2022.

Synthesis of Novel Compounds

Research into the synthesis of novel compounds from 5-Amino-1H-pyrazole-4-carbonitrile demonstrates its versatility as a precursor in organic synthesis. Studies have shown its utility in creating a wide range of heterocyclic compounds, which are valuable in various chemical, pharmaceutical, and material science applications Facile one-pot synthesis, Poonam & Ram Singh, 2019.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with the γ-aminobutyric acid (gaba) receptors .

Mode of Action

It is known to be a non-systemic insecticide with contact, stomach, and respiratory action . This suggests that it may interact with its targets in a way that disrupts normal physiological processes in insects.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties

Result of Action

Similar compounds have been found to exhibit anticonvulsant activity . This suggests that this compound may also have potential therapeutic applications in the treatment of conditions such as epilepsy.

Eigenschaften

IUPAC Name |

5-amino-1-(4-chloro-2-methylphenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCXZVXXHSYIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)

![9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole](/img/structure/B6593448.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)